2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-ol
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Overview
Description
2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-ol is an organic compound with the molecular formula C7H13NO It is characterized by the presence of an amino group, a hydroxyl group, and a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Alkyne Addition Reaction: : One common method for synthesizing 2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-ol involves the addition of a butynyl group to a precursor molecule. This can be achieved through a nucleophilic substitution reaction where a butynyl halide reacts with a secondary amine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
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Reductive Amination: : Another method involves the reductive amination of an aldehyde or ketone with a butynyl amine. This reaction typically uses a reducing agent like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in 2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-ol can undergo oxidation to form a carbonyl compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to form a saturated amine. This reaction typically uses hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
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Substitution: : The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, NaBH4, Pd/C
Substitution: Alkyl halides, acyl chlorides, bases like NaOH or K2CO3
Major Products
Oxidation: Aldehydes, ketones
Reduction: Saturated amines
Substitution: Various substituted amines and alcohols
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism by which 2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butynyl group can participate in covalent bonding with target proteins, while the amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-[(but-3-yn-1-yl)amino]ethanol: Lacks the methyl group on the amino nitrogen.
2-[(prop-2-yn-1-yl)(methyl)amino]ethan-1-ol: Has a propynyl group instead of a butynyl group.
2-[(but-3-yn-1-yl)(ethyl)amino]ethan-1-ol: Contains an ethyl group on the amino nitrogen instead of a methyl group.
Uniqueness
2-[(but-3-yn-1-yl)(methyl)amino]ethan-1-ol is unique due to the presence of both a butynyl group and a methyl-substituted amino group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
634605-30-4 |
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Molecular Formula |
C7H13NO |
Molecular Weight |
127.2 |
Purity |
95 |
Origin of Product |
United States |
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